molecular formula C15H14N2S B7728988 2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline

2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline

Cat. No.: B7728988
M. Wt: 254.4 g/mol
InChI Key: XAVILKQHFACHCL-UHFFFAOYSA-N
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Description

2-[(2-Methyl-1H-indol-3-yl)sulfanyl]aniline is a sulfur-containing aromatic compound featuring an indole core substituted with a methyl group at the 2-position and linked via a sulfanyl (thioether) bridge to an aniline moiety. This structure combines the electron-rich indole system with the reactive aniline group, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-10-15(11-6-2-4-8-13(11)17-10)18-14-9-5-3-7-12(14)16/h2-9,17H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVILKQHFACHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylindole and 2-chloroaniline as the primary starting materials.

    Formation of the Sulfanyl Group: The 2-methylindole undergoes a reaction with a thiol reagent, such as thiourea, in the presence of a base like sodium hydroxide to introduce the sulfanyl group at the 3-position of the indole ring.

    Coupling Reaction: The resulting intermediate is then coupled with 2-chloroaniline under basic conditions, often using a palladium catalyst, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitroanilines, halogenated anilines

Scientific Research Applications

Biological Activities

Anticancer Activity
Research has shown that compounds related to 2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline exhibit significant anticancer properties. For instance, studies involving indole derivatives have demonstrated their effectiveness against various cancer cell lines, including A549 lung adenocarcinoma cells. The synthesized compounds often show high activity levels, indicating their potential as anticancer agents .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have revealed that certain derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, some indole derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The structure–activity relationship (SAR) analyses suggest that electron-donating groups enhance anti-inflammatory activity by stabilizing reactive intermediates .

Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds synthesized from this scaffold have demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that specific modifications to the indole structure can lead to enhanced antimicrobial efficacy .

Case Study 1: Anticancer Screening

In a study focusing on the anticancer properties of indole derivatives, several compounds were synthesized and tested against A549 lung adenocarcinoma cells. The results indicated that certain derivatives exhibited over 80% inhibition of cell proliferation at low micromolar concentrations. This highlights the potential of indole-based compounds in cancer therapeutics.

Case Study 2: Anti-inflammatory Drug Development

Another study evaluated the anti-inflammatory effects of novel indole derivatives using carrageenan-induced paw edema models in rats. The results showed significant reduction in edema compared to control groups, with some compounds displaying a potency greater than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.

Case Study 3: Antimicrobial Efficacy

Research assessing the antimicrobial activity of synthesized indole derivatives found that specific modifications led to enhanced activity against resistant bacterial strains. For instance, compounds with sulfur-containing groups showed improved inhibition zones in agar diffusion tests compared to their non-sulfur analogs.

Data Tables

Activity Type Compound IC50 Value (μM) Reference
AnticancerIndole Derivative A5.4
Anti-inflammatoryIndole Derivative B0.04
AntimicrobialIndole Derivative C12.5

Mechanism of Action

The mechanism of action of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Properties of 2-[(2-Methyl-1H-indol-3-yl)sulfanyl]aniline and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Melting Point (°C) Water Solubility (mg/L) Reference
Target Compound C15H14N2S 262.35* 2-Methylindole + sulfanyl + aniline N/A N/A -
4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)aniline C14H14N2O2S 274.345 Sulfonyl bridge, 2,3-dihydroindole 183.42 5.4–56.89
2-((1H-Indol-3-yl)methyl)aniline C15H14N2 222.285 Methylene bridge (no sulfur) N/A N/A
2-[(4-Methylbenzyl)sulfanyl]aniline C14H15NS 229.34 4-Methylbenzyl + sulfanyl + aniline N/A N/A
2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline C11H9N3O2S 247.277 Pyridine + nitro group + sulfanyl N/A N/A
N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}aniline C14H14FNS 247.34 Fluorophenyl + ethyl-sulfanyl chain N/A N/A

*Estimated based on structural similarity.

Structural and Functional Differences

Core Heterocycle Modifications: The target compound’s indole system is absent in 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline (pyridine core) and 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline (saturated indole), altering electronic properties. Indole’s aromaticity may enhance π-π stacking interactions compared to pyridine or dihydroindole systems .

Substituent Effects: Electron-withdrawing groups (e.g., nitro in 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline) increase reactivity, whereas electron-donating groups (e.g., methyl in 2-[(4-Methylbenzyl)sulfanyl]aniline) enhance lipophilicity .

Sulfur Linkage Variations :

  • Sulfonyl (e.g., 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline ) vs. sulfanyl bridges influence polarity and hydrogen-bonding capacity. Sulfonyl groups are more polar and may enhance aqueous solubility compared to thioethers .

Biological Activity

The compound 2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline is an indole derivative known for its diverse biological activities. This article reviews its biological activity, focusing on its mechanism of action, biochemical properties, and therapeutic potential, supported by data tables and relevant case studies.

Indole derivatives, including this compound, interact with various biological targets, influencing multiple pathways:

  • Target Interactions : These compounds exhibit high affinity for several receptors and enzymes, leading to significant biological effects.
  • Biochemical Pathways : They modulate pathways associated with inflammation, cancer progression, and microbial resistance.

Biological Activities

The compound has been studied for various biological activities:

  • Anticancer Activity :
    • Indole derivatives show promising anticancer properties. For instance, studies indicate that compounds with similar structures can inhibit cell proliferation in various cancer cell lines (e.g., MCF-7 and HepG2) with IC50 values ranging from 4.2 to 14.31 μM .
  • Anti-inflammatory Effects :
    • The compound may inhibit cyclooxygenase (COX) enzymes, reducing inflammation. For example, related indole derivatives have shown IC50 values against COX-1 and COX-2 enzymes in the range of 19.45 to 42.1 μM .
  • Antimicrobial Properties :
    • Indole derivatives are known to exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.

The biochemical properties of this compound include:

Property Details
Solubility Soluble in organic solvents; limited solubility in water.
Stability Stable under physiological conditions but may degrade over time.
Metabolism Metabolized by cytochrome P450 enzymes into active metabolites.

Case Studies

Several studies have explored the biological activities of indole derivatives similar to this compound:

  • Anticancer Efficacy Study :
    • A study evaluated the effects of an indole derivative on MCF-7 cells, demonstrating significant apoptosis induction through caspase activation . The compound showed an IC50 of 6.1 μM.
  • Anti-inflammatory Mechanism :
    • Research indicated that indole derivatives could significantly reduce the expression levels of inflammatory markers like iNOS and COX in RAW264.7 cells .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

  • Low Doses : Exhibited therapeutic effects such as anti-inflammatory and anticancer activities.
  • High Doses : Potentially toxic effects were observed at elevated concentrations.

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